7-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Description
7-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a tetrahydronaphthalene (tetralin) derivative featuring a fluorine atom at position 7 and a methoxy group at position 6 on the aromatic ring, with a primary amine at position 2. Key structural features influencing activity include:
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
7-fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C11H14FNO/c1-14-11-6-7-2-3-9(13)4-8(7)5-10(11)12/h5-6,9H,2-4,13H2,1H3 |
InChI Key |
FOFOASSAIFIFGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CC(CCC2=C1)N)F |
Origin of Product |
United States |
Preparation Methods
Electrophilic Fluorination
Electrophilic fluorination agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) are employed to introduce fluorine at the 7-position. For example:
Late-Stage Fluorination via Photoredox Catalysis
Recent advances use ruthenium-based photocatalysts under blue LED irradiation to install fluorine on pre-functionalized tetralin scaffolds. This method avoids harsh conditions and improves regioselectivity.
Methoxy Group Introduction
The 6-methoxy group is introduced via:
Nucleophilic Aromatic Substitution
Methoxylation via Mitsunobu Reaction
For sterically hindered positions, the Mitsunobu reaction (DIAD, PPh₃, MeOH) achieves methoxylation with retention of configuration.
Reductive Amination
Conversion of ketones to amines involves reductive amination or Buchwald-Hartwig amination :
Sodium Cyanoborohydride (NaBH₃CN) Method
Catalytic Hydrogenation
Table 1: Comparison of Reductive Amination Methods
| Method | Reagents/Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| NaBH₃CN | Benzylamine/NaBH₃CN | 78 | 95 |
| Catalytic Hydrogenation | Pd/C, H₂ | 85 | 98 |
| Enzymatic Resolution | (R)-Transaminases | 61* | 99 |
*Enantiomeric excess (ee) of 99% reported for chiral variants.
Industrial-Scale Optimization
Continuous Flow Synthesis
Chiral Resolution
For enantiopure products, chiral HPLC (Chiralpak IC column) or kinetic resolution using lipases achieves >99% ee.
Case Studies and Experimental Data
Patent-Covered Synthesis (CN111393309A)
Photoredox-Mediated Fluorination (PMC6591083)
-
Substrate : 6-Methoxy-1-tetralone.
Challenges and Troubleshooting
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
7-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Position and Receptor Affinity
Key Observations :
- Fluorine vs. Methoxy : The 7-fluoro group in the target compound may enhance metabolic stability and membrane permeability compared to methoxy derivatives (e.g., 5-OCH₃ in ) .
- Amine Substitution : N,N-dimethyl analogs (e.g., PAT derivatives in ) exhibit stereospecific 5-HT2 receptor agonism, whereas primary amines (e.g., 6-Bromo-2-amine) may favor different binding modes due to reduced steric hindrance.
Key Observations :
Pharmacological Selectivity
- 5-HT2 vs. H1 Receptors : PAT derivatives () show inverse agonism at 5-HT2A/2B but agonism at 5-HT2C, with variable H1 receptor affinity. The 7-fluoro-6-methoxy substitution may enhance 5-HT2C selectivity due to electron-withdrawing effects.
Biological Activity
7-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound is characterized by a fluorine atom at the 7th position and a methoxy group at the 6th position of the tetrahydronaphthalene structure. This unique configuration enhances its reactivity and interaction with various biological targets, particularly in the context of neurological disorders.
- Molecular Formula : CHFNO
- Molecular Weight : 195.23 g/mol
- IUPAC Name : 7-fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
- Canonical SMILES : COC1=C(C=C2CC(CCC2=C1)N)F
The biological activity of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is primarily attributed to its ability to interact with neurotransmitter receptors. Its structural similarity to natural neurotransmitters suggests that it may modulate receptor activity, influencing neurotransmitter release and signaling pathways. Preliminary studies indicate its potential use in treating neurological disorders by affecting neurotransmitter systems such as serotonin and dopamine.
Neurotransmitter Interaction
Research has demonstrated that 7-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine can bind to specific receptors involved in neurotransmission. The presence of both fluorine and methoxy groups enhances its binding affinity and selectivity towards these targets. This modulation can lead to significant changes in neurotransmitter signaling pathways.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique features of 7-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-one | Ketone instead of amine | Potentially less active than amine form |
| 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | Lacks fluorine | Varies significantly in biological activity |
| 7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine | Different positioning of functional groups | Distinct pharmacological properties |
The distinct positioning of the fluorine and methoxy groups in 7-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amines enhances its reactivity and interactions with biological targets more effectively than similar compounds.
Study on MAO-B Inhibition
In a study examining the inhibition of monoamine oxidase B (MAO-B), compounds similar to 7-Fluoro-6-methoxy showed varying degrees of inhibitory activity. For instance:
- M1 exhibited an IC of 26 nM.
This suggests that modifications to the structure can significantly influence biological activity. The presence of electron-withdrawing groups like fluorine has been associated with increased MAO-B inhibition.
Neuroprotective Effects
Another study investigated the neuroprotective effects of compounds related to 7-Fluoro-6-methoxy. Results indicated that these compounds could potentially reduce neurodegeneration in models of Parkinson's disease by modulating dopaminergic signaling pathways.
Future Directions
Given its promising biological activity, further research is warranted to explore:
- In Vivo Studies : To evaluate the therapeutic potential and safety profile.
- Structure–Activity Relationship (SAR) : To optimize binding affinity and selectivity towards specific receptors.
- Clinical Trials : To assess efficacy in treating neurological disorders.
Q & A
Q. What are the critical steps and analytical methods for synthesizing 7-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine?
Synthesis typically involves multi-step organic reactions, including fluorination and methoxylation of the tetrahydronaphthalene core. Key considerations include temperature control (e.g., <0°C for fluorination) and inert atmospheres to prevent degradation. Post-synthesis, nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are used to confirm structure and purity. For example, trans-4-substituted analogs were validated via H/C NMR and HPLC with solvent systems like MeOH:EtOH:Hexanes (5:5:85) .
Q. How can researchers verify the stability of this compound under varying storage conditions?
Stability testing requires monitoring degradation via accelerated aging studies (e.g., 40°C/75% relative humidity) and periodic HPLC analysis. Evidence suggests that fluorinated tetrahydronaphthalen-amines are sensitive to light and moisture; thus, storage in amber vials under argon at -20°C is recommended .
Q. What solvent systems are optimal for purifying 7-Fluoro-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine?
Preparative HPLC with non-polar mobile phases (e.g., Hexanes:Isopropanol 85:15) achieves effective separation. For polar impurities, gradient elution with MeOH:HO (0.1% TFA) is advised. Yield optimization (e.g., 58–71% for trans-4-cyclohexyl analogs) depends on solvent polarity and flow rates (1.5–10 mL/min) .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for chiral analogs of this compound?
Chiral resolution methods include:
- Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane:isopropanol (90:10).
- Enzymatic kinetic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer. Comparative studies show (R)-enantiomers exhibit distinct receptor binding profiles (e.g., dopamine D vs. serotonin 5-HT) compared to (S)-forms, underscoring the need for enantiopure synthesis .
Q. What computational strategies predict the biological activity of fluorinated tetrahydronaphthalen-amines?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with targets like GPCRs. For example, fluorination at position 7 enhances hydrophobic binding to kinase active sites. QSAR models using Hammett constants () correlate substituent electronic effects with IC values .
Q. How should researchers address contradictions in reported biological activity data across studies?
Discrepancies often arise from:
- Structural variations : Substitution patterns (e.g., 4-cyclohexyl vs. 4-biphenyl) alter receptor affinity.
- Assay conditions : Differences in cell lines (HEK293 vs. CHO) or buffer pH (7.4 vs. 6.8) impact IC. Meta-analyses using standardized protocols (e.g., NIH Assay Guidance Manual) and structural analogs (e.g., 5-fluoro vs. 6-methoxy derivatives) clarify structure-activity relationships .
Methodological Recommendations
- Experimental Design : Use Design of Experiments (DoE) software (e.g., JMP®) to optimize reaction variables (temperature, catalyst loading) and minimize trial-and-error approaches .
- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and HRMS for molecular formula confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
